molecular formula C13H19N5O3 B1210452 Pyroglutamylhistidyl-N-ethylamide CAS No. 65213-42-5

Pyroglutamylhistidyl-N-ethylamide

Cat. No. B1210452
CAS RN: 65213-42-5
M. Wt: 293.32 g/mol
InChI Key: XCPVMFCMIHVDPF-UWVGGRQHSA-N
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Description

Pyroglutamylhistidyl-N-ethylamide (PHEA) is a peptide that has gained significant attention in recent years due to its potential applications in scientific research. PHEA is a cyclic dipeptide derived from the amino acids histidine and glutamine. It has been shown to possess a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Pyroglutamylhistidyl-N-ethylamide involves the coupling of pyroglutamic acid with histidine followed by N-ethylation of the resulting dipeptide.

Starting Materials
Pyroglutamic acid, Histidine, Ethylamine, Coupling reagents (e.g. EDC, HOBt)

Reaction
Pyroglutamic acid is activated with a coupling reagent such as EDC and HOBt, Histidine is added to the activated pyroglutamic acid and allowed to react to form the dipeptide, The dipeptide is then treated with ethylamine and a suitable base to effect N-ethylation, The product is purified by standard chromatographic techniques

Mechanism Of Action

The mechanism of action of Pyroglutamylhistidyl-N-ethylamide is not fully understood, but it is thought to act through the modulation of various signaling pathways. In neuroscience, Pyroglutamylhistidyl-N-ethylamide has been shown to bind to and modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory. Pyroglutamylhistidyl-N-ethylamide has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

Pyroglutamylhistidyl-N-ethylamide has been shown to possess a range of biochemical and physiological effects, including the modulation of glutamate receptor activity, the enhancement of natural killer cell activity, and the induction of apoptosis in cancer cells. Pyroglutamylhistidyl-N-ethylamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using Pyroglutamylhistidyl-N-ethylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Pyroglutamylhistidyl-N-ethylamide has been shown to have low toxicity, making it a safe tool for investigating various biological processes. However, one limitation of using Pyroglutamylhistidyl-N-ethylamide is its relatively high cost compared to other research tools.

Future Directions

There are several potential future directions for research on Pyroglutamylhistidyl-N-ethylamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Pyroglutamylhistidyl-N-ethylamide's ability to modulate glutamate receptor activity and activate the MAPK pathway may make it a promising tool for developing new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of Pyroglutamylhistidyl-N-ethylamide and its potential applications in other areas of scientific research.

Scientific Research Applications

Pyroglutamylhistidyl-N-ethylamide has been investigated for its potential applications in various scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, Pyroglutamylhistidyl-N-ethylamide has been shown to modulate the activity of glutamate receptors, which play a critical role in synaptic transmission and plasticity. Pyroglutamylhistidyl-N-ethylamide has also been shown to have immunomodulatory effects, including the ability to enhance natural killer cell activity and inhibit T-cell proliferation. Additionally, Pyroglutamylhistidyl-N-ethylamide has been investigated for its potential anticancer properties, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

(2S)-N-[(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoyl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-2-15-10(5-8-6-14-7-16-8)13(21)18-12(20)9-3-4-11(19)17-9/h6-7,9-10,15H,2-5H2,1H3,(H,14,16)(H,17,19)(H,18,20,21)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPVMFCMIHVDPF-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CN=CN1)C(=O)NC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](CC1=CN=CN1)C(=O)NC(=O)[C@@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983822
Record name N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyroglutamylhistidyl-N-ethylamide

CAS RN

65213-42-5
Record name Pyroglutamylhistidyl-N-ethylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065213425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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